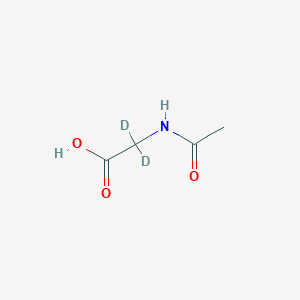
N-Acetylglycine-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
N-Acetylglycine-d2 can be synthesized by warming glycine with a slight excess of acetic anhydride in benzene or with an equal molar amount of acetic anhydride in glacial acetic acid . The compound can also be purified by treating it with acid-washed charcoal and recrystallizing it three times from water or ethanol/ether, followed by drying in vacuo over potassium hydroxide .
Analyse Des Réactions Chimiques
N-Acetylglycine-d2 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Applications De Recherche Scientifique
N-Acetylglycine-d2 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Acetylglycine-d2 involves its role as a peptidomimetic. It interacts with various molecular targets and pathways, including the renin-angiotensin system (RAS). The compound can activate angiotensin-converting enzyme II (ACE2), which converts angiotensin II into the vasodilator angiotensin (1-7), thereby counterbalancing the effects of angiotensin II and restoring vascular function .
Comparaison Avec Des Composés Similaires
N-Acetylglycine-d2 is unique due to its deuterated nature, which makes it a valuable tool in metabolic and pharmacokinetic studies. Similar compounds include:
N-Acetylglycine: The non-deuterated form, used in similar applications but without the benefits of deuteration.
N-Acetylaspartic acid: Another N-acylglycine used in neurological studies.
N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetylglutamic acid: Involved in the urea cycle and used in metabolic studies.
This compound stands out due to its stability and the ability to trace its metabolic pathways accurately, making it a preferred choice in various research fields.
Propriétés
Formule moléculaire |
C4H7NO3 |
|---|---|
Poids moléculaire |
119.12 g/mol |
Nom IUPAC |
2-acetamido-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)/i2D2 |
Clé InChI |
OKJIRPAQVSHGFK-CBTSVUPCSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)NC(=O)C |
SMILES canonique |
CC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


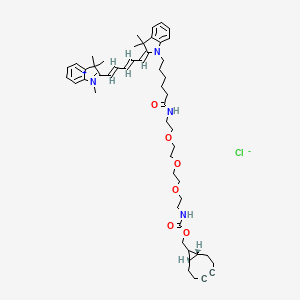
![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
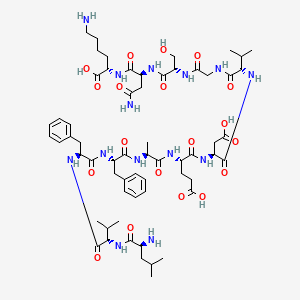
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)
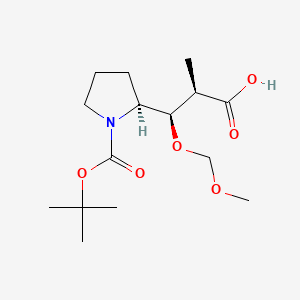
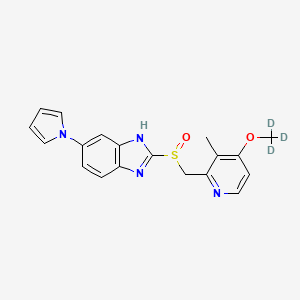
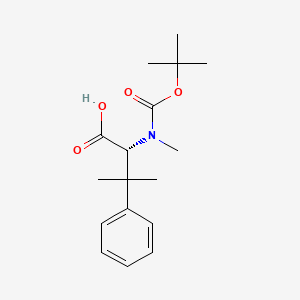
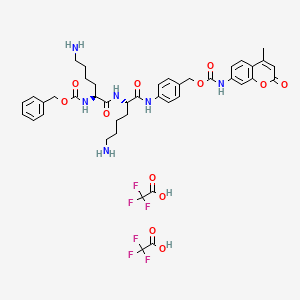
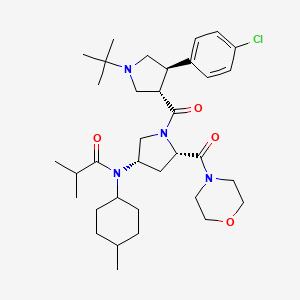
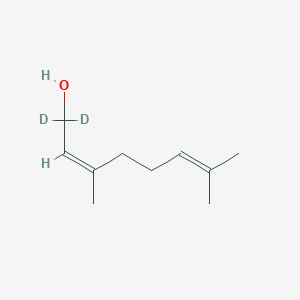
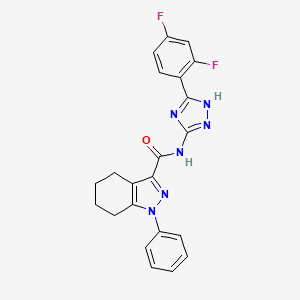

![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)

